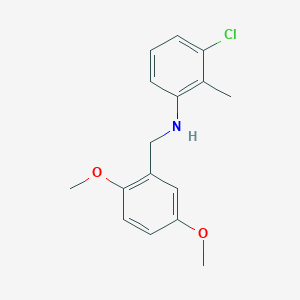
1-(5-chloro-2-methoxybenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxybenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases. The compound has been found to exhibit promising pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azepane is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It also modulates the expression of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells, possibly through the activation of the p53 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines in animal models of inflammation. The compound also reduces the levels of reactive oxygen species (ROS) and oxidative stress markers, which are associated with various diseases. In cancer cells, it induces apoptosis and inhibits cell proliferation, possibly through the modulation of the p53 pathway.
实验室实验的优点和局限性
The main advantage of using 1-(5-chloro-2-methoxybenzoyl)azepane in lab experiments is its potent pharmacological activity. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties, making it a promising drug candidate for various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the exact mechanism of action of the compound is not fully understood, which limits its therapeutic potential.
未来方向
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azepane. One of the main directions is to elucidate the exact mechanism of action of the compound, which will help to optimize its therapeutic potential. Moreover, the compound can be modified to improve its solubility and reduce its toxicity, which will enhance its pharmacological activity. Additionally, the compound can be tested in different animal models and clinical trials to evaluate its safety and efficacy in humans. Finally, the compound can be used as a lead compound for the development of novel drugs with similar pharmacological properties.
合成方法
The synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane involves the reaction of 5-chloro-2-methoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The purity and yield of the compound can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
1-(5-chloro-2-methoxybenzoyl)azepane has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. The compound has also shown promising anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been reported to possess antibacterial, antifungal, and antiviral properties.
属性
IUPAC Name |
azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDFFBRSHPEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)


![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)
![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)